1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20N6O6S and its molecular weight is 472.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Pyrimidine derivatives are synthesized through various chemical reactions, often involving barbituric acid or its analogues as starting materials. The synthesis process typically aims at incorporating diverse functional groups to enhance the biological activity of these compounds. For example, the synthesis of pyrimido[4,5-b]quinolines, a class related to pyrimidines, demonstrates the utility of barbituric acids in constructing complex fused heterocycles that are biologically potent (Nandha Kumar et al., 2001). This approach is indicative of the methods that could be applied to synthesize and modify the compound , showcasing the versatility of pyrimidine scaffolds in drug design and synthesis.
Biological Activities and Medicinal Applications
Pyrimidines exhibit a wide array of pharmacological activities, making them central to the development of new therapeutic agents. These compounds have been found to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties, among others. The structure-activity relationship (SAR) of pyrimidine derivatives is a critical aspect of medicinal chemistry, guiding the design of novel compounds with optimized efficacy and reduced toxicity. For instance, research on pyrimidines' anti-inflammatory effects highlights their mechanism of action, such as inhibiting key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α (Rashid et al., 2021). These findings underscore the therapeutic potential of pyrimidine derivatives in treating various inflammatory conditions.
Optoelectronic and Material Science Applications
Beyond their medicinal significance, pyrimidine derivatives also play a crucial role in materials science, particularly in the development of optoelectronic devices. The incorporation of pyrimidine and quinazoline rings into π-extended conjugated systems has been shown to create novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic applications. The electroluminescent properties of these compounds are especially noteworthy, with certain pyrimidine-based materials being explored for their potential in fabricating efficient and durable OLEDs (Lipunova et al., 2018). This research area presents exciting opportunities for leveraging pyrimidine chemistry in the advancement of renewable energy and sustainable technologies.
Properties
IUPAC Name |
1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O6S/c1-23-17-15(19(28)24(2)20(23)29)18(33-11-14(27)25-7-9-32-10-8-25)22-16(21-17)12-3-5-13(6-4-12)26(30)31/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUDRBIVAQFEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCOCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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